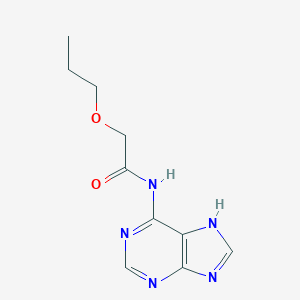

2-propoxy-N-(7H-purin-6-yl)acetamide

Descripción

2-Propoxy-N-(7H-purin-6-yl)acetamide is a purine-derived acetamide compound with the molecular formula C₁₀H₁₃N₅O₂ . Its structure consists of a purine core (7H-purin-6-yl) linked via an acetamide group to a propoxy chain.

Propiedades

Fórmula molecular |

C10H13N5O2 |

|---|---|

Peso molecular |

235.24g/mol |

Nombre IUPAC |

2-propoxy-N-(7H-purin-6-yl)acetamide |

InChI |

InChI=1S/C10H13N5O2/c1-2-3-17-4-7(16)15-10-8-9(12-5-11-8)13-6-14-10/h5-6H,2-4H2,1H3,(H2,11,12,13,14,15,16) |

Clave InChI |

DYUQZIXDVBTFMU-UHFFFAOYSA-N |

SMILES |

CCCOCC(=O)NC1=NC=NC2=C1NC=N2 |

SMILES canónico |

CCCOCC(=O)NC1=NC=NC2=C1NC=N2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Structural Analogs

The following table summarizes structural analogs of 2-propoxy-N-(7H-purin-6-yl)acetamide, highlighting differences in substituents, molecular weights, and applications:

Critical Analysis of Substituent Effects

- Propoxy vs. Acetyl Groups : The propoxy chain in 2-propoxy-N-(7H-purin-6-yl)acetamide introduces hydrophobicity and bulkiness compared to the acetyl group in N2-acetylguanine. This may enhance membrane permeability but reduce solubility .

- Chloro-Substituted Purines : The chloro analog (C₇H₆ClN₅O) demonstrates how halogens improve metabolic stability and binding affinity to purine-dependent enzymes, though at the cost of increased toxicity risks .

- Benzothiazole Derivatives : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide exhibit divergent scaffolds, prioritizing heterocyclic benzothiazole cores over purine systems. These are often explored for antimicrobial or anticancer activity .

Stability and Reactivity Considerations

- 2-Propoxy-N-(7H-Purin-6-yl)Acetamide: Limited stability data are available, but its acetamide group is generally susceptible to hydrolysis under acidic or basic conditions, similar to other acetamides .

- N2-Acetylguanine : Stable at -20°C for long-term storage but degrades in aqueous solutions at room temperature within weeks .

- N-(6-Chloro-7H-purin-2-yl)acetamide: Requires storage at 2–8°C, indicating higher sensitivity to thermal degradation compared to non-halogenated analogs .

Research and Application Trends

- Drug Development: 2-Propoxy-N-(7H-purin-6-yl)acetamide’s structure aligns with adenosine analogs, making it a candidate for targeting adenosine receptors or purine metabolism pathways .

- Synthetic Utility : Its propoxy chain offers flexibility for further derivatization, such as coupling with prodrug moieties or fluorescent tags for imaging studies .

- Comparative Limitations: Unlike benzothiazole or quinoline-based analogs, purine acetamides may face challenges in achieving selectivity due to the ubiquity of purine-binding proteins in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.